molecular formula C19H22ClN5O2S B2425164 5-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 1181866-94-3

5-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2425164
CAS No.: 1181866-94-3
M. Wt: 419.93
InChI Key: PHEKJNGGDMYDOB-UHFFFAOYSA-N
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Description

5-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C19H22ClN5O2S and its molecular weight is 419.93. The purity is usually 95%.
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Properties

IUPAC Name

5-chloro-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2S/c1-24-7-9-25(10-8-24)18(27)14-5-3-13(4-6-14)11-21-17(26)16-15(20)12-22-19(23-16)28-2/h3-6,12H,7-11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEKJNGGDMYDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer therapy and kinase inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₃ClN₄OS
  • Molecular Weight : 364.92 g/mol
  • IUPAC Name : 5-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide

The presence of a chloro group, a piperazine moiety, and a pyrimidine core contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can lead to changes in cellular functions such as proliferation and survival.

Key Mechanisms:

  • Multikinase Inhibition : The compound shows potential as a multikinase inhibitor, targeting pathways critical for tumor growth and angiogenesis.
  • VEGFR-2 Inhibition : Similar compounds have been noted for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

In Vitro Studies

In vitro studies have demonstrated the efficacy of similar compounds in inhibiting tumor cell lines. For instance, a related pyrimidine derivative exhibited significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
5-chloro-N-{...}K562 (CML)0.1
5-chloro-N-{...}DU145 (Prostate)0.3
5-chloro-N-{...}HCT116 (Colon)0.5

These results indicate that compounds with similar structural features can effectively induce apoptosis in cancer cells at low concentrations.

Case Studies

  • Case Study on Multikinase Inhibitors : A study involving a series of pyrimidine derivatives showed that modifications at the piperazine ring significantly enhanced kinase inhibitory activity. The most potent derivative was able to inhibit CDK4 and CDK6, leading to reduced tumor cell proliferation.
  • VEGFR-2 Selective Inhibition : Research has indicated that compounds structurally related to our target compound can act as selective inhibitors of VEGFR-2, leading to decreased angiogenesis in preclinical models. These findings suggest that our compound may also exhibit similar properties.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrimidine derivatives, revealing critical insights into how modifications can enhance biological activity:

  • Chloro Group : Essential for maintaining potency against kinases.
  • Piperazine Substitution : Variations in the piperazine moiety can significantly alter binding affinity and selectivity towards different kinases.

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